1-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]piperidine oxalate
Overview
Description
1-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]piperidine oxalate is a useful research compound. Its molecular formula is C17H23BrClNO5 and its molecular weight is 436.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 435.04481 g/mol and the complexity rating of the compound is 332. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Bioactivities of Halogen Bearing Phenolic Compounds
- Research into halogen-bearing phenolic bis Mannich bases, which share structural similarities with the specified compound, highlights the synthesis of compounds with potential cytotoxic and enzyme inhibitory effects. Such studies suggest applications in anticancer drug development and enzyme inhibition, indicating a potential pathway for the exploration of 1-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]piperidine oxalate in similar domains (Yamali et al., 2016).
Ligand Mediated Coordination Chemistry
- Investigations into N,N,O-donor Schiff-base ligands and their coordination chemistry with copper (II) in the presence of bromide as a counter anion have been conducted. This research demonstrates the importance of structural modifications in developing better inhibitors and exploring the role of substituents on the coordination chemistry, potentially applicable to the study of this compound in designing novel coordination complexes (Majumder et al., 2016).
Anticancer Agent Synthesis
- The synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids for evaluation as anticancer agents showcases the potential medicinal applications of piperidine derivatives. Such studies imply the relevance of exploring this compound for similar applications, given its structural features (Rehman et al., 2018).
Photoassisted Fenton Reaction for Pesticide Decomposition
- The application of the photoassisted Fenton reaction for the rapid decomposition of pesticides in water, including the complete mineralization of compounds to inorganic forms, indicates the potential for related compounds in environmental chemistry and remediation efforts. This research suggests the exploration of this compound in environmental applications (Pignatello & Sun, 1995).
Properties
IUPAC Name |
1-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]piperidine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrClNO.C2H2O4/c1-12-10-13(16)15(14(17)11-12)19-9-5-8-18-6-3-2-4-7-18;3-1(4)2(5)6/h10-11H,2-9H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPFIJVVMSPWGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCCCN2CCCCC2)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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